Virginiamycin m1 - 21411-53-0

Virginiamycin m1

Catalog Number: EVT-288967
CAS Number: 21411-53-0
Molecular Formula: C28H35N3O7
Molecular Weight: 525.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Virginiamycin M1 is a polyunsaturated macrocyclic lactone antibiotic belonging to the streptogramin A group. [] It is produced by Streptomyces virginiae, [] and acts synergistically with Virginiamycin S1 to inhibit bacterial protein synthesis. [] Virginiamycin M1 is a crucial subject in scientific research, particularly in the fields of antibiotic resistance, ribosomal structure, and the development of novel therapeutic agents.

Synthesis Analysis

While the total synthesis of Virginiamycin M1 has not been reported, a related cyclodepsipeptide, Patricin A, has been successfully synthesized. [] Patricin A shares structural similarities with Virginiamycin S1, differing only in the replacement of 4-oxo-pipecolic acid with proline. [] This suggests that a similar synthetic approach could potentially be adapted for the production of Virginiamycin M1.

Molecular Structure Analysis

Virginiamycin M1 can undergo several chemical reactions, most notably acetylation by Virginiamycin O-acetyltransferase (Vat) enzymes. [] This acetylation reaction inactivates Virginiamycin M1, contributing to bacterial resistance against streptogramin antibiotics. [] Additionally, Virginiamycin M1 can be chemically modified to create derivatives with altered biological properties. [, ] For instance, researchers have synthesized dihydro-13,14-anhydro, 13,14-anhydro, and 13-desoxy analogs of Virginiamycin M1. [] These analogs exhibited potent gastrin and brain cholecystokinin (CCK) antagonist activity, highlighting the potential for exploring its derivatives for diverse applications beyond antibacterial activity.

Mechanism of Action

Virginiamycin M1 acts by binding to the 50S ribosomal subunit of bacteria, specifically at the peptidyl transferase center. [, ] This binding event inhibits the peptidyl transferase reaction, effectively blocking protein synthesis. [, ] It binds to a distinct site from Virginiamycin S1, and the combined binding of both components results in a synergistic effect, significantly enhancing antibacterial activity. []

Physical and Chemical Properties Analysis

Virginiamycin M1 is a macrocyclic lactone with multiple unsaturated bonds. [] It exhibits a degree of conformational flexibility depending on the solvent environment. [, ] Specific physical and chemical properties, such as solubility, melting point, and spectral characteristics, have not been extensively reported in the scientific literature.

Applications

Antibiotic Resistance Research: Virginiamycin M1 serves as a valuable tool for studying bacterial resistance mechanisms, particularly those related to streptogramin antibiotics. [] Understanding the molecular basis of resistance, such as the role of Vat enzymes in inactivating Virginiamycin M1, is crucial for developing strategies to combat antibiotic resistance. []

Ribosomal Structure and Function: Studies using Virginiamycin M1 have contributed to our understanding of the structure and function of the bacterial ribosome, particularly the peptidyl transferase center. [] Chemical probing of ribosome-antibiotic complexes has provided valuable insights into the binding sites and conformational changes induced by Virginiamycin M1, ultimately enhancing our knowledge of ribosomal dynamics and protein synthesis. []

Development of Novel Therapeutics: Derivatives of Virginiamycin M1, such as the 15-dihydro-13,14-anhydro analog (L-156,586), have demonstrated potent antagonist activity against gastrin and brain CCK receptors. [] This discovery highlights the potential for exploring Virginiamycin M1 as a scaffold for the development of novel therapeutic agents targeting CCK receptors, which are implicated in various physiological processes, including anxiety, pain, and gastrointestinal function.

Analytical Chemistry: Numerous analytical methods have been developed for the detection and quantification of Virginiamycin M1 in various matrices, including animal feed, milk, eggs, and environmental samples. [, , , , ] These methods often utilize liquid chromatography coupled with mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS) to achieve high sensitivity and selectivity. [, , , , ] The development of reliable analytical methods is essential for monitoring Virginiamycin M1 residues in food and environmental samples, ensuring food safety and assessing potential environmental impacts.

Future Directions

Overcoming Streptogramin Resistance: Further research is needed to develop strategies to overcome resistance to streptogramin antibiotics, particularly those mediated by Vat enzymes. [] This could involve the development of novel streptogramin A analogs that evade inactivation by Vat enzymes, the discovery of Vat inhibitors, or the exploration of combination therapies that target multiple resistance mechanisms. []

Exploration of Novel Virginiamycin M1 Derivatives: The discovery of potent CCK antagonist activity in certain Virginiamycin M1 analogs warrants further exploration of its chemical space for the development of novel therapeutic agents. [] Structure-activity relationship studies could identify key structural features that contribute to CCK antagonist activity, leading to the design of optimized analogs with improved potency and selectivity.

Virginiamycin S1

    Compound Description: Virginiamycin S1 is a cyclic hexadepsipeptide antibiotic and a component of the virginiamycin antibiotic complex, alongside Virginiamycin M1. It exhibits synergistic antibacterial activity with Virginiamycin M1 by binding to the 23S rRNA of the bacterial ribosome, inhibiting protein synthesis. [, , , ]

    Relevance: Virginiamycin S1 is structurally distinct from Virginiamycin M1 but shares a synergistic antibacterial effect. They are often used together in veterinary medicine and are considered group A and group B streptogramins, respectively. [, , ]

5,6-Dihydrovirginiamycin M1

    Compound Description: 5,6-Dihydrovirginiamycin M1 is a regioselectively reduced analog of Virginiamycin M1, generated by biotransformation using recombinant Streptomyces venezuelae. This compound shows improved potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to its parent molecule. []

    Relevance: 5,6-Dihydrovirginiamycin M1 demonstrates the potential for developing novel antibiotics with enhanced activity against resistant bacteria through targeted modifications of the Virginiamycin M1 structure. []

16-Dihydrovirginiamycin M1 (16R-dihydroVM1)

    Compound Description: 16-Dihydrovirginiamycin M1 is an inactive form of Virginiamycin M1 generated by the reduction of the C-16 carbonyl group in Virginiamycin M1 by Virginiamycin M1 reductase. This modification is a resistance mechanism in Streptomyces virginiae. [, ]

    Relevance: This compound highlights a specific mechanism of bacterial resistance against Virginiamycin M1 and provides insight into the structure-activity relationship of the antibiotic. [, ]

Virginiamycin M1-d2

    Compound Description: Virginiamycin M1-d2 is a deuterated form of Virginiamycin M1, used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) for accurate quantification of Virginiamycin M1 residues in various matrices. []

    Relevance: Although structurally very similar to Virginiamycin M1, the deuterium labeling allows for its differentiation in mass spectrometry, making it a valuable tool for analytical method development and validation. []

Virginiamycin M2

    Compound Description: Virginiamycin M2 is another member of the virginiamycin antibiotic family, structurally similar to Virginiamycin M1. It also exhibits antibacterial activity against Gram-positive bacteria. []

    Relevance: Virginiamycin M2 highlights the structural diversity within the virginiamycin family and the potential for discovering novel analogs with distinct activity profiles. []

Virginiamycin-14,16-diacetate (VM1-diAc)

    Compound Description: Virginiamycin-14,16-diacetate is a synthetic derivative of Virginiamycin M1 with reduced antibiotic activity. It is notable for its competitive binding to cholecystokinin (CCK-B) receptors in the guinea pig brain. []

    Relevance: Virginiamycin-14,16-diacetate demonstrates that structural modifications to Virginiamycin M1 can significantly alter its biological activity, even conferring entirely new pharmacological properties. []

L-156,586

    Compound Description: L-156,586 is a 15-dihydro-13,14-anhydro- analog of Virginiamycin M1. This compound, isolated from Streptomyces olivaceus, acts as a potent and selective antagonist of gastrin and brain cholecystokinin (CCK) receptors. [, ]

    Relevance: L-156,586, alongside other analogs from S. olivaceus, highlights the potential of discovering potent and specific gastrin/CCK antagonists by exploring structural variations of Virginiamycin M1. [, ]

L-156,587

    Compound Description: L-156,587 is a 13,14-anhydro- analog of Virginiamycin M1, also isolated from Streptomyces olivaceus. It acts as a potent and selective antagonist of gastrin and brain cholecystokinin (CCK) receptors. [, ]

    Relevance: Similar to L-156,586, this compound showcases the potential of discovering potent and specific gastrin/CCK antagonists through structural variations of Virginiamycin M1. [, ]

L-156,588

    Compound Description: L-156,588 is a 13-desoxy- analog of Virginiamycin M1, also isolated from Streptomyces olivaceus. It is a potent and selective antagonist of gastrin and brain cholecystokinin (CCK) receptors. [, ]

    Relevance: This compound further emphasizes the potential of discovering potent and specific gastrin/CCK antagonists through structural variations of Virginiamycin M1. [, ]

L-156,906

    Compound Description: L-156,906 is an unnatural epimer of L-156,586, synthesized by chemical conversion from Virginiamycin M1 via L-156,587. It also exhibits potent and selective antagonistic activity against gastrin and brain CCK receptors. [, ]

    Relevance: L-156,906 exemplifies the potential for developing novel gastrin/CCK antagonists through targeted chemical modifications of the Virginiamycin M1 scaffold. [, ]

Griseoviridin

  • Relevance: Although structurally similar, the lack of gastrin/CCK receptor activity in Griseoviridin compared to Virginiamycin M1 and its analogs emphasizes the specificity of the structure-activity relationship for these targets. [, ]

Madumycin I

    Compound Description: Madumycin I is another structurally related Gram-positive antibiotic belonging to the streptogramin family, similar to Virginiamycin M1. It also lacks activity against gastrin and brain CCK receptors. [, ]

    Relevance: Similar to Griseoviridin, the absence of gastrin/CCK receptor activity in Madumycin I underscores the specific structural requirements for targeting these receptors within the streptogramin family. [, ]

Properties

CAS Number

21411-53-0

Product Name

Virginiamycin m1

IUPAC Name

(10R,11R,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone

Molecular Formula

C28H35N3O7

Molecular Weight

525.6 g/mol

InChI

InChI=1S/C28H35N3O7/c1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34)/t19-,20-,26-/m1/s1

InChI Key

DAIKHDNSXMZDCU-XMERXJNXSA-N

SMILES

CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C

Solubility

Poorly soluble in water

Synonyms

(3R,4R,5E,10E,12E,14S)-8,9,14,15,24,25-Hexahydro-14-hydroxy-4,12-dimethyl-3-(1-methylethyl)-3H-21,18-nitrilo-1H,22H-pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone; Mikamycin A; Ostreogrycin A; Antibiotic PA 114A1; Factor

Canonical SMILES

CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C

Isomeric SMILES

C[C@@H]1C=CC(=O)NCC=CC(=C[C@H](CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)O[C@@H]1C(C)C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.